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Compound of Interest

Compound Name: 6-Bromo-4-methylquinolin-2-ol

Cat. No.: B1276337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 6-bromo-4-methyl-

2(1H)-quinolinone, a substituted quinolinone of interest in medicinal chemistry. Due to the

limited availability of directly published experimental spectra for this specific compound, this

report compiles and predicts spectroscopic characteristics based on its confirmed synthesis

and data from structurally analogous compounds. This guide is intended to support researchers

in the identification, characterization, and quality control of this and related molecules.

Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for 6-bromo-4-

methyl-2(1H)-quinolinone and its close structural analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
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Compound Chemical Shift (δ) ppm

6-bromo-4-methyl-2(1H)-quinolinone

Aromatic Protons: 7.0-8.0 ppm

(multiplets)Methyl Protons: ~2.4 ppm

(singlet)Vinyl Proton: ~6.2 ppm (singlet)N-H

Proton: >10 ppm (broad singlet)

6-chloro-4-methyl-2(1H)-quinolinone

Similar shifts to the bromo- derivative are

expected, with minor variations due to the

different electronic effects of chlorine versus

bromine.

4-methyl-2(1H)-quinolinone

Aromatic protons will show a different splitting

pattern due to the absence of the bromine

substituent. The methyl and vinyl proton shifts

are expected to be similar.

6-bromoquinoline[1] Aromatic protons in the range of 7.5-8.9 ppm.

Note: The synthesis of 6-bromo-4-methyl-2(1H)-quinolinone has been reported, with ¹H NMR

used for reaction monitoring, confirming the existence of this data in the primary literature[2].

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

Compound Chemical Shift (δ) ppm

6-bromo-4-methyl-2(1H)-quinolinone
Carbonyl Carbon: ~165 ppmAromatic/Vinyl

Carbons: 115-145 ppmMethyl Carbon: ~18 ppm

6-chloro-4-methyl-2(1H)-quinolinone[3]
Carbonyl Carbon: ~164 ppmAromatic/Vinyl

Carbons: 116-141 ppmMethyl Carbon: ~18 ppm

4-methyl-2(1H)-quinolinone

The chemical shifts for the aromatic carbons will

differ due to the absence of the halogen

substituent.

Table 3: Mass Spectrometry Data (Predicted and Experimental)
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Compound Molecular Ion (m/z)

6-bromo-4-methyl-2(1H)-quinolinone
Expected around 237/239 (due to ⁷⁹Br/⁸¹Br

isotopes)

6-chloro-4-methyl-2(1H)-quinolinone

A related compound, 6-chloro-1-methoxy-2-

methyl-4(1H)-quinolinone, shows a molecular

ion peak consistent with its structure[4].

4-methyl-2(1H)-quinolinone[1][5][6] 159

6-bromoquinoline[1] 207/209

Table 4: IR Spectroscopy Data (Predicted and Experimental)

Compound Key Absorptions (cm⁻¹)

6-bromo-4-methyl-2(1H)-quinolinone

N-H stretch: ~3200-3400 (broad)C=O stretch

(amide): ~1650-1670C=C stretch (aromatic):

~1600, ~1480

6-chloroquinoline[7] C=N stretch: ~1570C-Cl stretch: ~700-800

4-methyl-2(1H)-quinolinone

An IR spectrum is available, showing

characteristic amide and aromatic

absorptions[8].

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
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seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A higher number of scans is typically required due to the low natural abundance

of ¹³C.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the residual

solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate a mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils),

or in a suitable solvent for solution-phase IR. For solid samples, Attenuated Total Reflectance

(ATR) is a common and convenient technique.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the characterization of a synthesized

organic compound like 6-bromo-4-methyl-2(1H)-quinolinone.

Compound Synthesis

Purification & Isolation

Spectroscopic Analysis

Data Analysis & Characterization

Chemical Synthesis of
6-bromo-4-methyl-2(1H)-quinolinone

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) Mass Spectrometry IR Spectroscopy

Spectral Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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